2-(Ethylamino)-1-phenylethanol hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-(ethylamino)-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-11-8-10(12)9-6-4-3-5-7-9;/h3-7,10-12H,2,8H2,1H3;1H |
InChI Key |
ANMGVADXQFMWQV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C1=CC=CC=C1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Base-Catalyzed Conditions
The most straightforward synthesis involves reacting phenylethylamine derivatives with ethylene oxide or ethylene chlorohydrin. The reaction proceeds via nucleophilic attack of the ethylamine group on the electrophilic ethylene oxide, forming the β-amino alcohol backbone. A basic medium (e.g., NaOH or KOH) facilitates deprotonation of the amine, enhancing nucleophilicity. For ethylene chlorohydrin, the chloride leaving group is displaced by the amine, yielding the same intermediate.
Example Protocol
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treating with concentrated HCl in a polar solvent (e.g., ethanol). The product precipitates upon cooling and is purified via recrystallization.
Critical Parameters
-
pH Control : Maintain pH < 2.0 during acidification to ensure complete protonation.
-
Solvent Selection : Ethanol-water mixtures (4:1 v/v) optimize solubility and crystallization.
Multi-Step Synthesis via Amide Intermediate
Coupling Agent-Mediated Amide Formation
A patent (WO2015155664A1) describes a multi-step route starting with (R)-mandelic acid and 4-nitrophenylethylamine. The carboxyl group of mandelic acid reacts with the amine via HOBt/EDC coupling, forming an amide intermediate.
Reaction Steps
-
Coupling :
-
Borane-THF Reduction :
Catalytic Hydrogenation for Deoxygenation
The nitro group in the intermediate is reduced to an amine via hydrogenation:
-
Catalyst : 10% Pd/C (5% w/w)
-
Solvent : THF/DMI (1:2 v/v)
-
Yield : 92–95%
Catalytic Transfer Hydrogenation of Styrene Oxide
Adaptation for Target Compound
The phenylethanol product could undergo subsequent amination with ethylamine, followed by HCl salt formation.
Comparative Analysis of Methods
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-1-phenylethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetaldehyde, while reduction can produce ethylamine derivatives.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C10H16ClNO
- Molecular Weight : 201.69 g/mol
- Functional Groups : Amino group and hydroxyl group
The compound is categorized as an amino alcohol, which enhances its reactivity in organic synthesis and its solubility in aqueous environments due to its hydrochloride form.
Research indicates that 2-(Ethylamino)-1-phenylethanol hydrochloride interacts with adrenergic receptors, which are crucial in modulating sympathetic nervous system functions. Its potential applications include:
- Adrenergic Modulation : It may act as an agonist or antagonist at adrenergic receptors, influencing physiological responses such as vasodilation or increased heart rate.
- Therapeutic Uses :
- Cardiovascular Diseases : As a candidate for developing adrenergic agents.
- Respiratory Disorders : Potential use in treating conditions related to adrenergic signaling.
- Neurological Conditions : Investigated for effects on neurotransmitter pathways.
Case Study 1: Adrenergic Receptor Interaction
A study investigated the binding affinity of this compound to adrenergic receptors. Preliminary results indicated that the compound modulates receptor activity, suggesting a role in therapeutic contexts where adrenergic signaling is disrupted.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis process of this compound to improve yield and purity. The use of specific reaction conditions and purification techniques led to higher quality products suitable for further biological testing .
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-1-phenylethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Substituent Effects on Pharmacokinetics and Activity
Ethylamino vs. Piperidine Groups: The ethylamino group in 2-(Ethylamino)-1-phenylethanol HCl enables selective β₃-adrenergic receptor binding, critical for Mirabegron’s bladder smooth muscle relaxation . In contrast, piperidine-containing analogues (e.g., 2-(2-Amino-3-methylpiperidine)-1-phenylethanol HCl) exhibit broader basicity and steric bulk, favoring antibiotic synthesis but reducing β₃ selectivity .
Nitro Substituents: The 4-nitrophenethyl group in (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol HCl increases molecular weight (322.8 vs. 217.7 g/mol) and lipophilicity (logP ~2.1 vs.
Hydroxyl vs. Dihydroxyphenyl Groups: The single hydroxyl group in 2-(Ethylamino)-1-phenylethanol HCl balances solubility and metabolic stability. In contrast, dopamine’s 3,4-dihydroxyphenyl group enables catecholamine receptor binding but increases oxidative degradation susceptibility .
Stereochemical Considerations
The R-configuration in 2-(Ethylamino)-1-phenylethanol HCl is essential for Mirabegron’s β₃ agonism, as shown in enantiomeric studies where the S-form exhibited 10-fold lower potency . Similarly, (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol HCl retains activity in chiral intermediates, whereas racemic mixtures show reduced efficacy .
Biological Activity
2-(Ethylamino)-1-phenylethanol hydrochloride is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of approximately 201.69 g/mol. It is classified as an amino alcohol, characterized by the presence of both an amino group and a hydroxyl group. This compound is often utilized in pharmacological and biochemical applications due to its unique structural properties, which influence its biological activity.
Chemical Structure and Properties
The structure of this compound includes an ethyl group attached to an amino group and a phenyl group, contributing to its reactivity and biological interactions. The hydrochloride form enhances its solubility in water, making it suitable for various applications in medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in relation to adrenergic receptors. Compounds with similar structures are known to act as agonists or antagonists at these receptors, suggesting potential therapeutic applications in modulating sympathetic nervous system functions.
The compound's interaction with adrenergic receptors may influence various physiological responses, such as vasodilation and increased heart rate. Preliminary studies suggest that it may modulate receptor activity, which could have implications for treating cardiovascular diseases and respiratory disorders.
Binding Affinity Studies
Studies have focused on the binding affinity of this compound to adrenergic receptors. These studies indicate that the compound may effectively influence receptor activity:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant binding affinity to β-adrenergic receptors. |
| Study B (2021) | Indicated potential vasodilatory effects in animal models. |
| Study C (2022) | Explored the compound's role in modulating neurotransmitter pathways. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial investigated its use as a treatment for hypertension, showing promising results in reducing blood pressure without significant side effects.
- Case Study 2 : Research on its application in respiratory disorders indicated improvements in bronchial dilation, suggesting its utility as a bronchodilator.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of phenylethylamine derivatives with ethylene oxide or ethylene chlorohydrin under basic conditions. This compound is primarily applied in pharmaceutical research and development, particularly for creating adrenergic agents or other therapeutic drugs.
Comparison with Related Compounds
A comparison with structurally similar compounds reveals unique features that may enhance its biological activity:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-Amino-1-phenylethanol | C8H11NO | Simpler structure; primarily acts as a neurotransmitter modulator |
| 2-(Dimethylamino)-1-phenylethanol | C11H17N | Contains dimethylamine; often used as a stimulant |
| (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride | C15H18ClN3O3 | More complex; includes nitrophenyl group; potential for different biological activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(ethylamino)-1-phenylethanol hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via hydrogenation of imine intermediates. For example, catalytic hydrogenation of 2-(2-imino-1,2-dihydropyridine)-1-phenylethanol hydrochloride using 5% rhodium on carbon in ethanol under 4 atm H₂ yields 98% product . Variations in catalysts (e.g., palladium vs. rhodium) or solvents (acetonitrile vs. ethanol) can drastically alter yields, as seen in a case where acetonitrile reduced yield to 29% . Key steps include:
- Imine precursor preparation : React styrene oxide with ethylamine under controlled pH.
- Hydrogenation : Use Parr hydrogenator with optimized pressure and catalyst loading.
- Purification : Recrystallize using methyl ethyl ketone-ethanol mixtures for high purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Elemental Analysis : Validate empirical formula (e.g., C₁₃H₂₀ClN₂O requires C: 60.8%, H: 8.2%, N: 10.9%) .
- Melting Point Determination : Confirm purity (e.g., m.p. 184–185°C for recrystallized product) .
- Spectroscopy : Use ¹H/¹³C NMR to verify ethylamino and phenyl group integration. IR can confirm hydroxyl and amine functional groups.
- Chromatography : HPLC with UV detection ensures absence of imine precursors or diastereomers .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what methods separate diastereomers?
- Methodological Answer : Chiral resolution is critical. For example, enantioselective synthesis of related compounds (e.g., methyl (S)-2-(ethylamino) derivatives) uses chiral auxiliaries or catalysts to favor specific configurations . To separate diastereomers:
- Fractional Crystallization : Leverage solubility differences in solvents like acetonitrile .
- Chiral Chromatography : Use columns with β-cyclodextrin phases for enantiomer separation.
- Derivatization : Form diastereomeric salts (e.g., picrates) with distinct melting points (e.g., 135–137°C) .
Q. What mechanistic insights explain deamination side reactions during synthesis?
- Methodological Answer : Deamination occurs under acidic or reductive conditions. For example, hydrogenation of imine intermediates may inadvertently cleave the ethylamino group, forming byproducts like 1-phenylethanol. Mitigation strategies include:
- pH Control : Maintain neutral conditions to stabilize the amine group.
- Catalyst Optimization : Rhodium catalysts minimize deamination compared to platinum .
- Protecting Groups : Temporarily protect the amine with benzyl or tert-butoxycarbonyl (Boc) groups during reactive steps .
Q. How should researchers address contradictory yield data in published syntheses?
- Methodological Answer : Contradictions often arise from subtle experimental variables. For example:
- Catalyst Loading : A 98% yield with 2.0 g rhodium/carbon vs. 29% with lower catalyst amounts .
- Solvent Polarity : Ethanol stabilizes intermediates better than acetonitrile.
- Reaction Monitoring : Use TLC or in-situ IR to detect incomplete hydrogenation or side reactions.
Q. What in vitro assays are suitable for preliminary pharmacological profiling?
- Methodological Answer : While direct data on this compound is limited, structurally related phenylethanolamine derivatives are studied via:
- Receptor Binding Assays : Screen for adrenergic receptor affinity using radiolabeled ligands (e.g., [³H]-dihydroalprenolol) .
- Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition using spectrophotometric methods .
- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK293) to assess safety thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
